2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 4-hydroxyacetophenone.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2-methoxyphenol with chloroacetyl chloride in the presence of a base like pyridine to form 2-(4-bromo-2-methoxyphenoxy)acetyl chloride.
Hydrazide Formation: The acetyl chloride intermediate is then reacted with hydrazine hydrate to form 2-(4-bromo-2-methoxyphenoxy)acetohydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-hydroxyacetophenone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium azide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide moiety can form hydrogen bonds with active sites, while the phenoxy and methoxy groups can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-(4-hydroxyphenyl)acetohydrazide
- 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-(4-bromo-2-methoxyphenoxy)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H17BrN2O4 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11(12-3-6-14(21)7-4-12)19-20-17(22)10-24-15-8-5-13(18)9-16(15)23-2/h3-9,21H,10H2,1-2H3,(H,20,22)/b19-11+ |
InChI Key |
XIFGBAIKQMHUEM-YBFXNURJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Br)OC)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Br)OC)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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